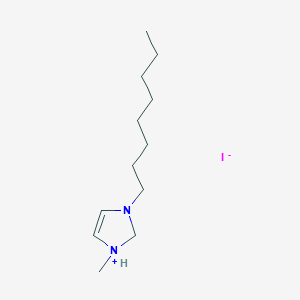
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The imidazolium core structure is a five-membered ring containing two nitrogen atoms, which imparts significant chemical versatility and reactivity.
Vorbereitungsmethoden
Die Synthese von 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-iumiodid umfasst typischerweise die Alkylierung von 1-Methylimidazol mit 1-Iodooctan. Die Reaktion wird in einem organischen Lösungsmittel wie Acetonitril oder Toluol unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt. Industrielle Produktionsverfahren können kontinuierliche Strömungsreaktoren umfassen, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig die Reaktionszeit und den Abfall zu reduzieren.
Analyse Chemischer Reaktionen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-iumiodid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Imidazol-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Imidazolderivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können am Imidazoliumring auftreten, wobei Halogenide oder andere Nucleophile das Iodid-Ion ersetzen. Übliche Reagenzien sind Natriumazid, Kaliumcyanid und verschiedene Alkoxide.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-iumiodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Lösungsmittel und Katalysator in der organischen Synthese verwendet, insbesondere bei Reaktionen, die hohe thermische Stabilität und niedrige Volatilität erfordern.
Biologie: Die Verbindung wird zur Extraktion und Stabilisierung von Biomolekülen wie Proteinen und Nukleinsäuren verwendet, da sie sowohl polare als auch unpolare Substanzen lösen kann.
Medizin: Forschungen haben sein Potenzial als Wirkstoffträger untersucht, wobei seine ionische Natur die Löslichkeit und Bioverfügbarkeit pharmazeutischer Verbindungen verbessert.
Industrie: Es wird in elektrochemischen Anwendungen eingesetzt, darunter Batterien und Superkondensatoren, wo seine Ionenleitfähigkeit und thermische Stabilität von Vorteil sind.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-iumiodid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch ionische und Wasserstoffbrückenbindungen. Der Imidazoliumring kann π-π-Stapelung mit aromatischen Resten eingehen, während die Alkylkette hydrophobe Wechselwirkungen bietet. Diese Wechselwirkungen erleichtern die Rolle der Verbindung als Lösungsmittel, Katalysator oder Stabilisierungsmittel in verschiedenen chemischen und biologischen Prozessen.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-iumiodid kann mit anderen Imidazolium-basierten ionischen Flüssigkeiten verglichen werden, wie z. B.:
1-Methyl-3-octylimidazoliumchlorid: Ähnlich in der Struktur, aber mit einem Chlorid-Anion, weist es unterschiedliche Löslichkeits- und Reaktivitätsprofile auf.
1-Dodecyl-3-methylimidazoliumchlorid: Mit einer längeren Alkylkette ist diese Verbindung stärker hydrophob und wird in verschiedenen Anwendungen eingesetzt.
1-Hexyl-3-methylimidazolium-nitrat: Diese Verbindung hat ein Nitrat-Anion, was zu unterschiedlichen oxidativen Eigenschaften und Reaktivität führt.
Jede dieser Verbindungen hat einzigartige Eigenschaften, die sie für bestimmte Anwendungen geeignet machen, was die Vielseitigkeit von Imidazolium-basierten ionischen Flüssigkeiten unterstreicht.
Eigenschaften
CAS-Nummer |
188589-28-8 |
|---|---|
Molekularformel |
C12H25IN2 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
InChI-Schlüssel |
GAEFPPNGRPSNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



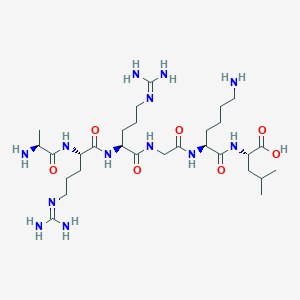
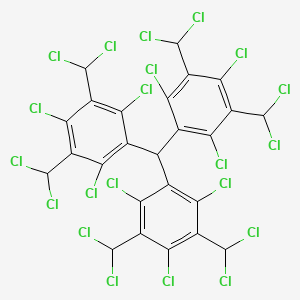
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)

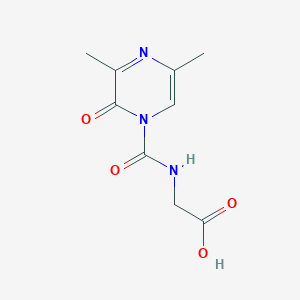

![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
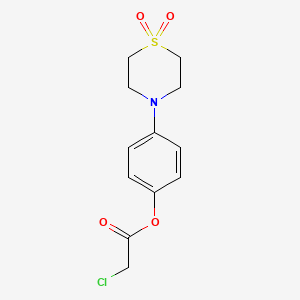

![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
